molecular formula C5H8Br2N4 B6168060 5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide CAS No. 20781-09-3

5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide

Cat. No. B6168060
CAS RN: 20781-09-3
M. Wt: 284
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide (5-BrMPy-2,4-D) is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a colorless solid that is soluble in water and other polar solvents. 5-BrMPy-2,4-D is an important reagent for the synthesis of various organic compounds, including pharmaceuticals and natural products. It is also used as a catalyst in the synthesis of heterocyclic compounds. In addition, 5-BrMPy-2,4-D has been used for the development of new methods for the preparation of nucleosides and nucleotides.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide involves the bromination of 2,4-diaminopyrimidine followed by the reaction of the resulting intermediate with formaldehyde.

Starting Materials
2,4-diaminopyrimidine, hydrobromic acid, acetic acid, sodium nitrite, sodium bromide, formaldehyde, sodium hydroxide, wate

Reaction
Step 1: Dissolve 2,4-diaminopyrimidine in acetic acid and add sodium nitrite to form the diazonium salt., Step 2: Add sodium bromide to the diazonium salt solution to form the brominated intermediate., Step 3: Dissolve the brominated intermediate in water and add formaldehyde to form the desired product, 5-(bromomethyl)pyrimidine-2,4-diamine., Step 4: Add hydrobromic acid to the product to form the hydrobromide salt, 5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide.

Mechanism Of Action

The mechanism of action of 5-BrMPy-2,4-D is not fully understood. However, it is believed that the compound acts as a Lewis acid and a Bronsted base. The Lewis acid component of the compound is believed to react with the nucleophilic sites of the reactant molecules, while the Bronsted base component is believed to protonate the reactant molecules. This combination of Lewis acid and Bronsted base properties is believed to be responsible for the catalytic activity of 5-BrMPy-2,4-D.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-BrMPy-2,4-D are not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as those involved in the synthesis of nucleic acids. In addition, 5-BrMPy-2,4-D may interact with various proteins and lipids, leading to changes in their structure and function.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-BrMPy-2,4-D in laboratory experiments is its ability to act as a catalyst in the synthesis of various organic compounds. It is also relatively easy to prepare and use in laboratory experiments. However, there are some limitations to its use. The compound is toxic and can cause skin irritation and allergic reactions. In addition, the compound is flammable and must be handled with care.

Future Directions

The potential future directions for 5-BrMPy-2,4-D research include the development of new methods for its synthesis, the exploration of its potential therapeutic applications, and the investigation of its biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of the compound and its potential toxicity. Finally, further research is needed to explore the potential applications of 5-BrMPy-2,4-D in the fields of chemistry, biology, and medicine.

Scientific Research Applications

5-BrMPy-2,4-D is used in a wide range of scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important in the development of new drugs. It is also used in the synthesis of nucleosides and nucleotides, which are important for the study of DNA and RNA. In addition, 5-BrMPy-2,4-D is used in the synthesis of various organic compounds, including pharmaceuticals and natural products.

properties

CAS RN

20781-09-3

Product Name

5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide

Molecular Formula

C5H8Br2N4

Molecular Weight

284

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.